molecular formula C14H21N5O3 B5359878 4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperazine-2-carboxylic acid

4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperazine-2-carboxylic acid

Cat. No. B5359878
M. Wt: 307.35 g/mol
InChI Key: YXUHCILGEJRECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperazine-2-carboxylic acid, also known as PIPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. PIPAC is a piperazine derivative and belongs to the class of pyrimidine-based compounds. It has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperazine-2-carboxylic acid is complex and involves multiple pathways. It has been shown to interact with various enzymes and receptors in the body, including the adenosine receptor and the dopamine receptor. This compound has also been shown to inhibit the activity of certain enzymes, including the phosphodiesterase enzyme.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells. This compound has also been shown to improve cognitive function and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperazine-2-carboxylic acid has several advantages for use in lab experiments. It is easy to synthesize and has a high degree of purity. This compound is also relatively stable and can be stored for extended periods. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperazine-2-carboxylic acid. One potential application is in the development of new drugs for the treatment of cancer and other diseases. This compound has also been shown to have potential applications in the field of neuroscience, including the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperazine-2-carboxylic acid involves several steps, including the reaction of 4-(4-chloropyrimidin-2-yl)piperazine with 4-hydroxypiperidine in the presence of a base. The resulting intermediate is then treated with 2,2-dimethylpropanoic acid to yield the final product. The synthesis of this compound has been optimized to ensure high yield and purity.

Scientific Research Applications

4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperazine-2-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to possess various biological activities, including inhibitory effects on the activity of certain enzymes and receptors. These properties make it a promising candidate for the development of new drugs and therapies for various diseases.

properties

IUPAC Name

4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c20-10-2-6-18(7-3-10)12-1-4-16-14(17-12)19-8-5-15-11(9-19)13(21)22/h1,4,10-11,15,20H,2-3,5-9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUHCILGEJRECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC(=NC=C2)N3CCNC(C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.